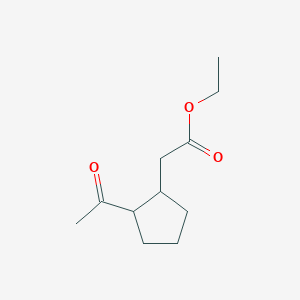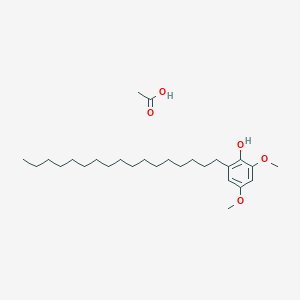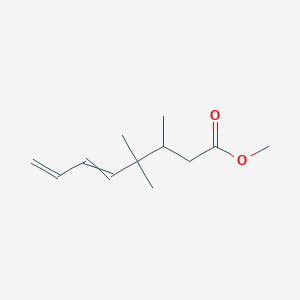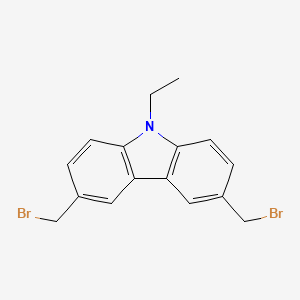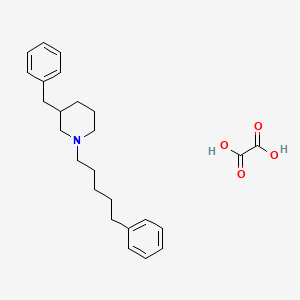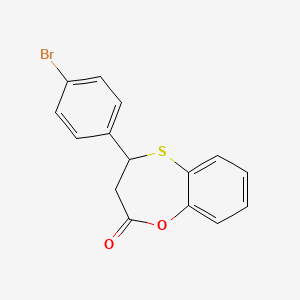
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is a heterocyclic compound that features a benzoxathiepin ring system with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base, followed by cyclization to form the benzoxathiepin ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with modified bromophenyl groups.
Substitution: Products with new substituents replacing the bromine atom.
Scientific Research Applications
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl-containing compound with different structural features.
4-Bromobiphenyl: A simpler bromophenyl compound with a biphenyl structure.
4-(4-Bromophenyl)thiazole: A thiazole derivative with a bromophenyl group.
Uniqueness
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is unique due to its benzoxathiepin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl compounds and contributes to its specific applications and activities.
Properties
CAS No. |
176511-01-6 |
|---|---|
Molecular Formula |
C15H11BrO2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3,4-dihydro-1,5-benzoxathiepin-2-one |
InChI |
InChI=1S/C15H11BrO2S/c16-11-7-5-10(6-8-11)14-9-15(17)18-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2 |
InChI Key |
AELABDFTUNUYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


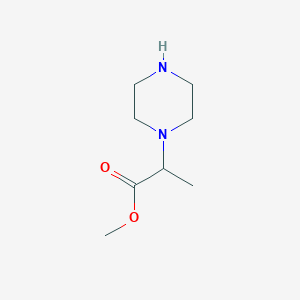
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
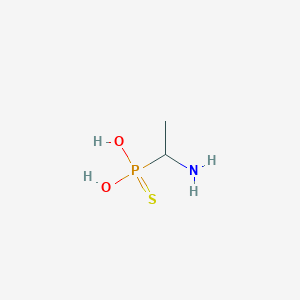

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
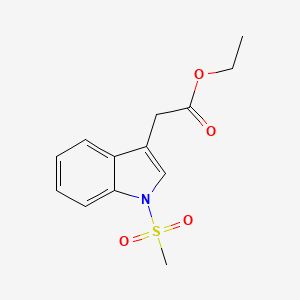
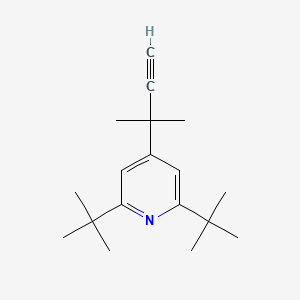
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
